molecular formula C19H17Cl2NO2 B298806 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No. B298806
M. Wt: 362.2 g/mol
InChI Key: GLTAMRONJSYAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, also known as CMI-977 or celivarone, is a synthetic compound that belongs to the class of antiarrhythmic drugs. It has been shown to have potential therapeutic effects in the treatment of cardiac arrhythmias, which are abnormal heart rhythms that can lead to serious health problems such as stroke and heart failure. In

Mechanism of Action

The exact mechanism of action of 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is not fully understood, but it is believed to act by blocking multiple ion channels in the heart, including the sodium, potassium, and calcium channels. This results in a decrease in the excitability of cardiac cells and a reduction in the likelihood of abnormal heart rhythms. In addition, 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione may also have effects on intracellular signaling pathways that are involved in cardiac remodeling and fibrosis.
Biochemical and Physiological Effects:
8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects in the heart. It has been found to reduce the duration and amplitude of action potentials in cardiac cells, as well as to decrease the frequency and severity of ventricular arrhythmias. In addition, 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been shown to have potential anti-inflammatory and anti-fibrotic effects in the heart, which may contribute to its antiarrhythmic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione for lab experiments is its specificity for cardiac ion channels, which allows for targeted investigation of its effects on cardiac electrophysiology. However, one limitation of 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is its relatively low potency compared to other antiarrhythmic drugs, which may require higher concentrations for effective inhibition of arrhythmias.

Future Directions

There are several potential future directions for research on 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. One area of interest is the development of more potent analogs of 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione that may have improved antiarrhythmic activity. Another area of interest is the investigation of the potential anti-inflammatory and anti-fibrotic effects of 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in the context of other cardiovascular diseases, such as heart failure and myocardial infarction. Finally, the use of 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in combination with other antiarrhythmic drugs may also be an area of future research, as it may allow for synergistic effects and improved treatment outcomes.

Synthesis Methods

The synthesis of 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves several steps, starting with the reaction of 2,4-dichlorobenzaldehyde with butanone to form 2-(2,4-dichlorophenyl)-2-butanone. This intermediate is then reacted with cyclopentadiene to form the corresponding diene, which is subsequently subjected to a Diels-Alder reaction with maleic anhydride to yield the final product, 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione.

Scientific Research Applications

8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic effects in the treatment of cardiac arrhythmias. It has been shown to have antiarrhythmic activity in animal models of ventricular tachycardia and fibrillation, as well as in human clinical trials. In addition, 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been found to have potential anti-inflammatory and anti-fibrotic effects in the heart, which may contribute to its antiarrhythmic properties.

properties

Product Name

8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Molecular Formula

C19H17Cl2NO2

Molecular Weight

362.2 g/mol

IUPAC Name

10-butan-2-ylidene-4-(2,4-dichlorophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C19H17Cl2NO2/c1-3-9(2)15-11-5-6-12(15)17-16(11)18(23)22(19(17)24)14-7-4-10(20)8-13(14)21/h4-8,11-12,16-17H,3H2,1-2H3

InChI Key

GLTAMRONJSYAQQ-UHFFFAOYSA-N

SMILES

CCC(=C1C2C=CC1C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl)C

Canonical SMILES

CCC(=C1C2C=CC1C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.